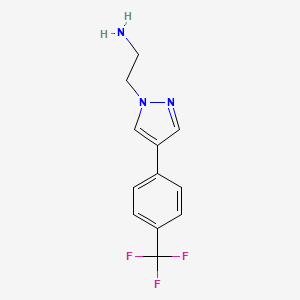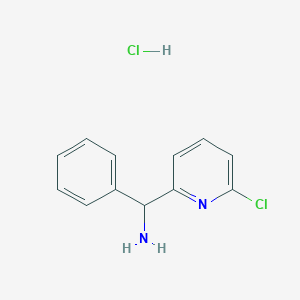
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a chloropyridine ring and a phenylmethanamine group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the reaction of 6-chloropyridine with phenylmethanamine under specific conditions. One common method includes the use of a condensation reaction where the chloropyridine is reacted with phenylmethanamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The chloropyridine ring allows for substitution reactions where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It influences various cellular processes by affecting cell signaling pathways and gene expression. The compound’s structure allows it to bind to specific receptors and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloropyridin-2-yl)methanamine: A related compound with similar reactivity but different applications.
(2-(6-Chloropyridin-3-yl)methoxy)-5-methylphenyl (p-tolyl)methanone: Another derivative with distinct chemical properties and uses.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar structural motifs used in anti-tubercular research.
Uniqueness
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to its specific combination of a chloropyridine ring and a phenylmethanamine group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C12H12Cl2N2 |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H |
Clé InChI |
XQDXAHBIYUQTEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


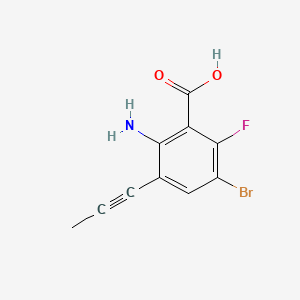
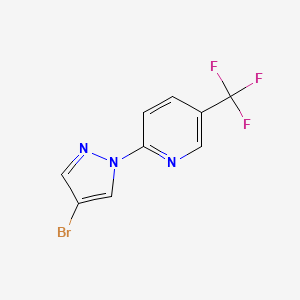
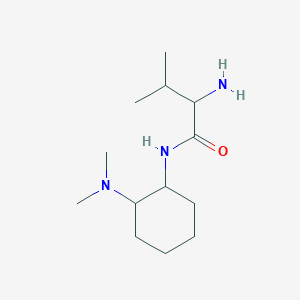
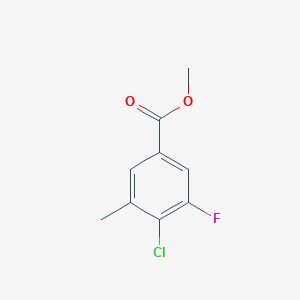
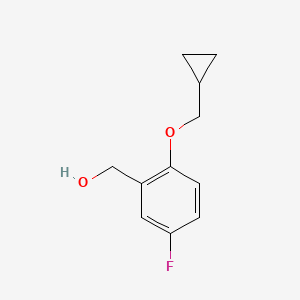
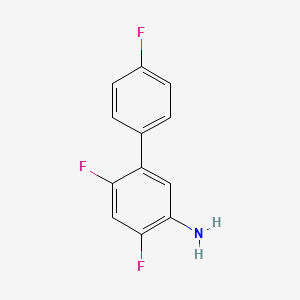

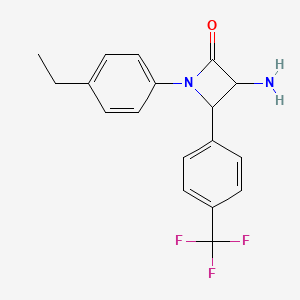
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
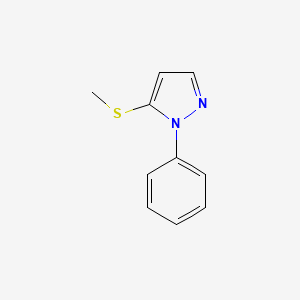
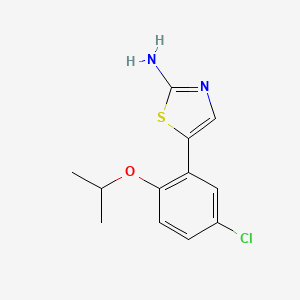
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)
